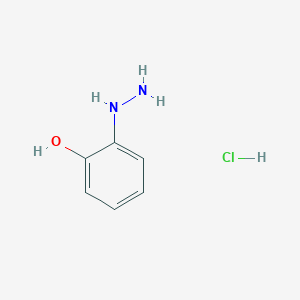![molecular formula C8H8ClNO2 B2901206 1-[(1S)-1-chloroethyl]-3-nitrobenzene CAS No. 2137077-91-7](/img/structure/B2901206.png)
1-[(1S)-1-chloroethyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-chloroethyl]-3-nitrobenzene is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. It is a nitroaromatic compound that is commonly used as a building block for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
1-[(1S)-1-chloroethyl]-3-nitrobenzene has been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been investigated for its potential applications in cancer therapy, as it has been shown to exhibit cytotoxicity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-chloroethyl]-3-nitrobenzene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This can lead to cell death and may explain its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
1-[(1S)-1-chloroethyl]-3-nitrobenzene has been shown to induce DNA damage and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been reported to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(1S)-1-chloroethyl]-3-nitrobenzene in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, its cytotoxicity and potential health hazards should be taken into consideration when handling the compound.
Direcciones Futuras
There are several future directions for research on 1-[(1S)-1-chloroethyl]-3-nitrobenzene, including:
1. Investigation of its potential applications in other fields, such as materials science and environmental remediation.
2. Development of new synthetic methods for the compound and its derivatives.
3. Further studies on its mechanism of action and its interactions with cellular components.
4. Exploration of its potential as a lead compound for the development of new anticancer drugs.
5. Investigation of its potential as a tool for studying oxidative stress and DNA damage in cells.
Conclusion:
1-[(1S)-1-chloroethyl]-3-nitrobenzene is a versatile compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has been extensively researched for its cytotoxic effects against cancer cells. However, its potential health hazards should be taken into consideration when handling the compound, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-[(1S)-1-chloroethyl]-3-nitrobenzene involves the reaction of 1-chloro-3-nitrobenzene with (S)-2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100-120°C for several hours, and the product is obtained in good yield after purification by column chromatography.
Propiedades
IUPAC Name |
1-[(1S)-1-chloroethyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNNJGVSGUAF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-1-chloroethyl]-3-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

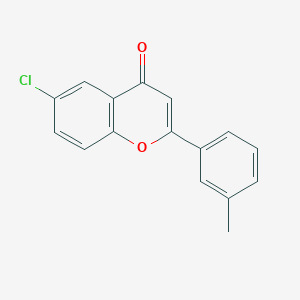
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)
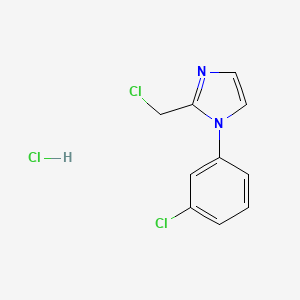

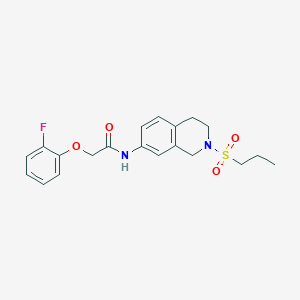
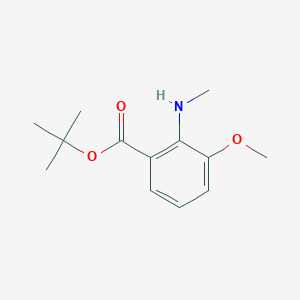
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)
![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)
![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
